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Compound of Interest

Compound Name: Isomaltulose hydrate

Cat. No.: B15573859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isomaltulose hydrate, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). It also details the experimental protocols for

acquiring such data and presents a visualization of its metabolic pathway, which is of significant

interest in nutritional science and drug development due to its unique physiological properties.

Introduction to Isomaltulose
Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose), also known by the trade name

Palatinose™, is a natural disaccharide and an isomer of sucrose, found in honey and

sugarcane extract.[1] Unlike sucrose, which has an α-1,2 glycosidic bond, isomaltulose

possesses a more stable α-1,6 glycosidic linkage between the glucose and fructose units. This

structural difference leads to a slower enzymatic hydrolysis in the human small intestine,

resulting in a lower glycemic index (GI) of 32, compared to 67 for sucrose.[1] Its slow and

sustained energy release makes it a valuable ingredient in food, beverages, and clinical

nutrition products.[2]

Spectroscopic Data
The following sections present the available spectroscopic data for isomaltulose hydrate. The

data is organized into tables for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.

For disaccharides like isomaltulose, ¹H and ¹³C NMR provide detailed information about the

connectivity and stereochemistry of the molecule.

¹H NMR Data

A complete experimental dataset for the ¹H NMR of isomaltulose hydrate, including all

chemical shifts and coupling constants, is not readily available in the public domain. However,

analysis of related compounds and general principles of carbohydrate NMR suggest that the

spectrum would exhibit complex multiplets in the 3.0-5.5 ppm region, corresponding to the

protons of the glucose and fructose rings. The anomeric proton of the glucose unit is expected

to appear as a doublet in the 4.5-5.5 ppm range.

¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for isomaltulose.
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Atom No. Predicted Chemical Shift (ppm)

1 102.98

2 101.39

3 84.90

4 81.65

5 78.04

6 77.90

7 75.31

8 73.85

9 72.37

10 70.73

11 66.82

12 63.48

Data Source: Human Metabolome Database (HMDB) - Predicted Spectrum.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of isomaltulose hydrate is expected to show characteristic absorptions for hydroxyl

and ether functional groups, typical for carbohydrates.
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Wavenumber Range (cm⁻¹) Vibration Type Functional Group

3600-3200 (broad) O-H stretching
Hydroxyl groups (alcohol,

water of hydration)

3000-2800 C-H stretching Aliphatic C-H bonds

~1640 O-H bending Water of hydration

1460-1350 C-H bending Aliphatic C-H bonds

1150-1000
C-O stretching, C-O-C

stretching

Alcohol and ether groups

(pyranose and furanose rings)

Note: This table is based on general IR absorption frequencies for carbohydrates and not on a

specific experimental spectrum of isomaltulose hydrate.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For isomaltulose hydrate, the expected molecular ion peak would correspond

to the mass of the anhydrous molecule.

Parameter Value

Molecular Formula C₁₂H₂₂O₁₁

Molecular Weight 342.30 g/mol

Expected [M+H]⁺ m/z 343.12

Expected [M+Na]⁺ m/z 365.10

Expected [M-H]⁻ m/z 341.10

Fragmentation Pattern

Detailed experimental fragmentation data for isomaltulose is not readily available. However, in

Electrospray Ionization (ESI-MS/MS), disaccharides typically fragment through the cleavage of

the glycosidic bond, resulting in fragment ions corresponding to the individual monosaccharide
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units (glucose and fructose, m/z 163 for the dehydrated fragment and m/z 181 for the hydrated

fragment) and further cross-ring cleavages.[3][4]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for isomaltulose
hydrate.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of isomaltulose hydrate in 0.5-0.7 mL

of deuterium oxide (D₂O). A small amount of a reference standard such as DSS or TSP can

be added for chemical shift calibration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

suitable probe.

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters

include a 30° or 90° pulse angle, a spectral width of ~12 ppm, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds. Solvent suppression techniques may be

necessary to attenuate the residual HOD signal.

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is standard. Due to the lower

natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition

time are required compared to ¹H NMR.

2D NMR (HSQC, COSY, HMBC): For complete structural assignment, 2D NMR experiments

are essential to establish proton-carbon and proton-proton correlations.[5]

IR Spectroscopy
Sample Preparation: For solid-state analysis, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, a small amount of isomaltulose
hydrate is ground with dry potassium bromide and pressed into a thin pellet. For ATR, the

sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹. A

background spectrum is collected first and automatically subtracted from the sample

spectrum. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation: A dilute solution of isomaltulose hydrate is prepared in a suitable

solvent system, such as water/acetonitrile or water/methanol, often with the addition of a

small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often

coupled with a liquid chromatography system (LC-MS) for sample introduction and

separation.[6]

Data Acquisition:

Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect

the molecular ions (e.g., [M+H]⁺, [M+Na]⁺).

Tandem MS (MS/MS): The molecular ion of interest is isolated and fragmented by

collision-induced dissociation (CID) to generate a fragmentation spectrum, which aids in

structural confirmation.

Metabolic Pathway Visualization
The key difference between isomaltulose and sucrose lies in their digestion and absorption,

which has significant metabolic consequences. The following diagram illustrates this

comparative workflow.
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Comparative digestion and metabolic response of sucrose vs. isomaltulose.

This workflow highlights that while both sugars are fully digested to glucose and fructose, the

rate of this process is significantly different. The rapid hydrolysis of sucrose leads to a sharp

increase in blood glucose and insulin levels. In contrast, the slow breakdown of isomaltulose

provides a more sustained release of energy, resulting in a lower and more stable blood

glucose response, which is beneficial for metabolic health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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